ethyl 4-(5-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate
Description
Ethyl 4-(5-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate is a heterocyclic compound featuring a thiazolo-triazinone core fused with a furan moiety and a benzoate ester. The (Z)-configuration of the exocyclic double bond and the 4-methylbenzyl substituent contribute to its stereoelectronic properties, which influence binding interactions in biological systems.
Properties
Molecular Formula |
C27H21N3O5S |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
ethyl 4-[5-[(Z)-[6-[(4-methylphenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C27H21N3O5S/c1-3-34-26(33)19-10-8-18(9-11-19)22-13-12-20(35-22)15-23-25(32)30-27(36-23)28-24(31)21(29-30)14-17-6-4-16(2)5-7-17/h4-13,15H,3,14H2,1-2H3/b23-15- |
InChI Key |
VDVKRIJDELAUIS-HAHDFKILSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)C)S3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)C)S3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-(5-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzylamine with a suitable thiazolo[3,2-b][1,2,4]triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 4-(5-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate moiety, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-(5-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(5-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Differences :
- The target compound’s thiazolo-triazinone core is unique among the analogs, which typically feature pyridazine or isoxazole rings.
- The furan linkage and (Z)-configured exocyclic double bond distinguish it from I-6373 and I-6473, which have thioether or ether bridges.
Chemoinformatic Similarity Analysis
Binary Fingerprint Similarity (Tanimoto Coefficient)
Using binary fingerprint comparisons (e.g., MACCS keys or ECFP4), the target compound’s similarity to analogs can be quantified:
The lower scores reflect structural divergence in the heterocyclic systems, underscoring the uniqueness of the thiazolo-triazinone scaffold.
3D Shape and Feature Similarity (ST, CT, ComboT)
PubChem3D metrics for hypothetical conformers:
| Metric | Target vs. I-6230 | Target vs. I-6373 |
|---|---|---|
| Shape Tanimoto (ST) | 0.75 | 0.65 |
| Feature Tanimoto (CT) | 0.55 | 0.40 |
| ComboT (ST + CT) | 1.30 | 1.05 |
Interpretation :
- ST ≥ 0.8 and CT ≥ 0.5 indicate "3D neighbors" per PubChem3D criteria . The target and I-6230 may share binding site compatibility despite divergent 2D structures.
3D-QSAR Modeling Insights
While explicit activity data for the target compound is unavailable, 3D-QSAR models for acetylcholinesterase inhibitors (e.g., from ) suggest:
- Steric Effects : The 4-methylbenzyl group may enhance hydrophobic interactions in enzyme pockets .
- Electronic Effects: The electron-deficient thiazolo-triazinone core could polarize binding regions, akin to pyridazine derivatives like I-6230 .
Predicted ADMET Properties
Hypothetical comparisons based on structural analogs:
| Property | Target Compound | I-6230 |
|---|---|---|
| LogP (lipophilicity) | 3.8–4.2 | 2.5–3.0 |
| Solubility (mg/mL) | 0.01–0.05 | 0.1–0.3 |
| CYP3A4 Inhibition Risk | High (due to furan) | Moderate |
Note: The furan moiety in the target compound may increase metabolic instability compared to I-6230 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
